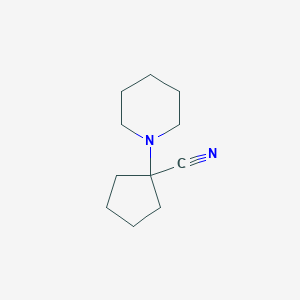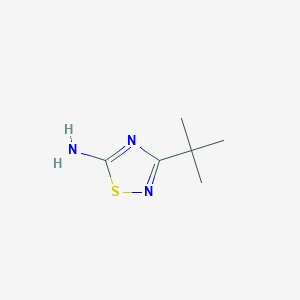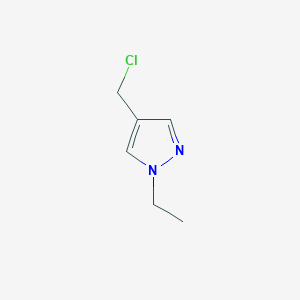
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene is a halogenated aromatic compound that contains bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of multiple halogens and the trifluoromethoxy group can significantly influence the reactivity and properties of the molecule, making it a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of halogenated benzene derivatives with trifluoromethoxy groups can be achieved through various methods. For instance, the treatment of bromo-substituted benzene with lithium diisopropylamide (LDA) can generate phenyllithium intermediates, which can be further reacted to produce different substituted benzene derivatives, as seen in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes . Additionally, the synthesis of related compounds, such as 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, involves cyclization and hydrolytic cleavage steps, indicating the complexity and multi-step nature of such synthetic routes .
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be significantly affected by the substituents. For example, the crystal structure analysis of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue reveals that the presence of halogens can lead to different degrees of twisting between the benzene rings, affecting the overall geometry of the molecule . Similarly, the introduction of a trifluoromethoxy group would be expected to influence the electronic distribution and steric profile of the benzene ring.
Chemical Reactions Analysis
The reactivity of halogenated benzene compounds with trifluoromethoxy groups can be explored through various chemical reactions. For instance, the addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics, leading to the synthesis of conjugated dienes with a terminal CF3 group, demonstrates the potential for carbon-carbon bond formation . The versatility of 1-bromo-3,5-bis(trifluoromethyl)benzene in organometallic synthesis also highlights the reactivity of such compounds in forming new bonds with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene can be inferred from related compounds. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, provide insights into the vibrational modes and the influence of substituents on the benzene ring . Theoretical calculations, including density functional theory (DFT), can predict properties like IR intensities, Raman activities, and depolarization ratios, which are crucial for understanding the behavior of the molecule under different conditions . Additionally, the fluorescence properties of related bromo-substituted benzenes suggest that such compounds can exhibit interesting photoluminescent characteristics, which could be relevant for material science applications .
Aplicaciones Científicas De Investigación
- Synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine
- Application : This compound is used as a building block in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .
- Results : The outcome of this synthesis would be the production of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine . The yield and purity of the product would depend on the specific reaction conditions used.
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-4-chloro-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLBMIMCNXLHTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604396 |
Source


|
| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |
CAS RN |
1260810-00-1 |
Source


|
| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

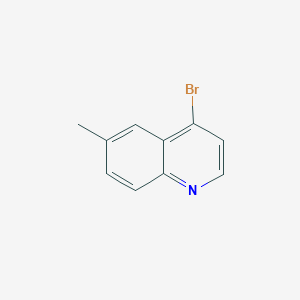
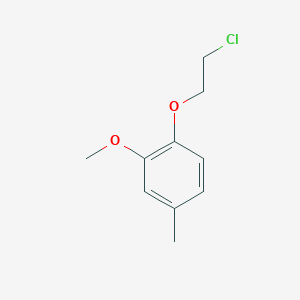

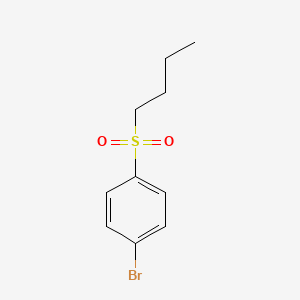
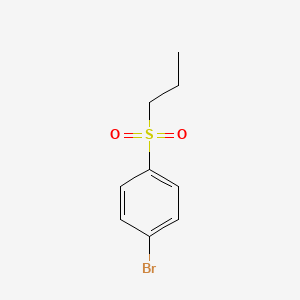
![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)
